Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate is a chemical compound with the molecular formula C11H14ClN3O4 and a molecular weight of 287.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate involves several steps. One common method includes the reaction of 2-chloro-5-nitropyridine with tert-butyl N-methylcarbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydride, potassium carbonate, organic solvents like THF or DMF.
Major Products Formed
Reduction: Formation of tert-butyl N-(2-amino-5-nitropyridin-3-YL)-N-methylcarbamate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-ethylcarbamate
- Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-isopropylcarbamate
Uniqueness
Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate (CAS No. 1881289-24-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H14ClN3O4
- Molar Mass : 287.7 g/mol
- Density : 1.344 g/cm³ (predicted)
- Boiling Point : 384.6 °C (predicted)
- pKa : -3.01 (predicted)
These properties suggest that the compound is stable under standard conditions, which is essential for its application in biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and the chloro substituent on the pyridine ring enhances its reactivity and affinity towards specific enzymes and receptors.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological activity.
Biological Activity Studies
Various studies have been conducted to evaluate the biological activity of this compound, focusing on its pharmacological effects and toxicity profiles.
Antimicrobial Activity
In a study assessing antimicrobial properties, this compound exhibited significant activity against several bacterial strains. This suggests its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines indicated that the compound has selective cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
HeLa | 20 |
These findings highlight its potential as a lead compound for developing new anticancer therapies.
Case Studies
-
Case Study on Anticancer Activity :
A research group investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor proliferation through apoptosis induction. -
Case Study on Antimicrobial Efficacy :
Another study focused on the compound's efficacy against multi-drug resistant strains of bacteria. The results showed that it can restore sensitivity in resistant strains when used in combination with traditional antibiotics, indicating a potential role in overcoming antibiotic resistance.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-nitropyridin-3-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(16)14(4)8-5-7(15(17)18)6-13-9(8)12/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPUNYVFKINGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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